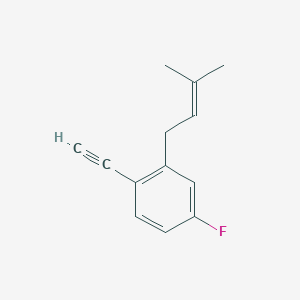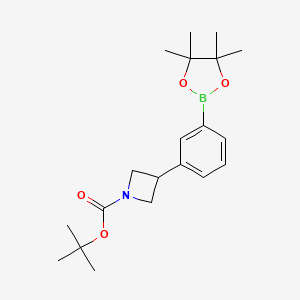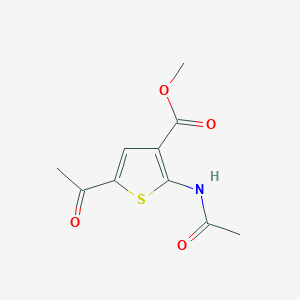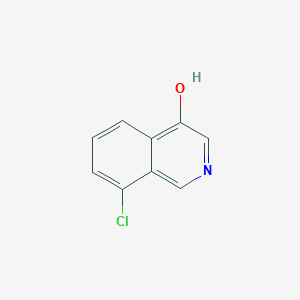
8-Chloroisoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroisoquinolin-4-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and microwave irradiation can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the hydroxyl group .
Aplicaciones Científicas De Investigación
8-Chloroisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 8-Chloroisoquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
8-Chloroisoquinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of chlorine.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 8-Chloroisoquinolin-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H6ClNO |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
8-chloroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |
Clave InChI |
CEUXWTYCUZBTKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)

![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
![N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine](/img/structure/B15158908.png)
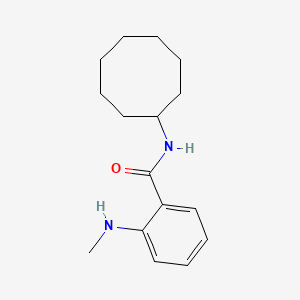
![Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-](/img/structure/B15158929.png)
![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
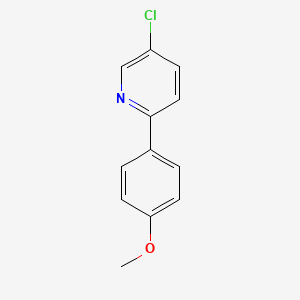
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
